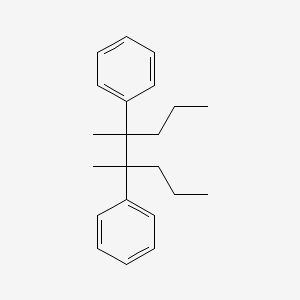
1,1'-(4,5-Dimethyloctane-4,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, α,α’-dimethyl- and Butane, 2,3-diphenyl-. This compound is characterized by its two benzene rings connected by a central ethane chain that is substituted with dimethyl and dipropyl groups .
Preparation Methods
The synthesis of Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with a suitable alkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems. Detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- can be compared with similar compounds such as:
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: This compound has a similar structure but lacks the dipropyl groups.
Butane, 2,3-diphenyl-: This compound is another stereoisomer with a different spatial arrangement of the substituents.
Bibenzyl, α,α’-dimethyl-: This compound is structurally similar but may have different chemical properties and reactivity.
Biological Activity
1,1'-(4,5-Dimethyloctane-4,5-diyl)dibenzene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzene core with a unique aliphatic chain that may influence its biological interactions. The structure can be represented as follows:
This molecular formula indicates the presence of two benzene rings connected by a dimethyloctane chain, which may contribute to its lipophilicity and interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes. For instance, the inhibition of 5-lipoxygenase (5-LO) is a target for anti-inflammatory therapies. Studies on related benzoquinones indicate that structural features significantly affect enzyme binding and activity .
- Antioxidant Properties : The presence of multiple aromatic rings in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.
Case Studies and Research Findings
Research into similar compounds provides insights into the potential biological activities of this compound:
- Inhibition of 5-Lipoxygenase : A study evaluated various benzoquinone derivatives and found that bulky lipophilic groups enhance 5-LO inhibition. The structure-activity relationship (SAR) analysis suggests that modifications in the alkyl chain can lead to increased potency against inflammatory pathways .
- Anticancer Activity : Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotective Effects : Some studies indicate that related dibenzene compounds exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
Data Table: Summary of Biological Activities
Properties
CAS No. |
90832-28-3 |
|---|---|
Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(4,5-dimethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C22H30/c1-5-17-21(3,19-13-9-7-10-14-19)22(4,18-6-2)20-15-11-8-12-16-20/h7-16H,5-6,17-18H2,1-4H3 |
InChI Key |
FXZUNYSERRARHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)C(C)(CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















